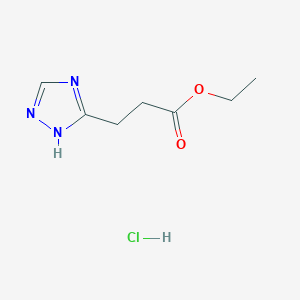
4-Tert-butylbenzoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylbenzoyl cyanide is an organic compound with the molecular formula C12H13NO It is characterized by the presence of a tert-butyl group attached to a benzoyl cyanide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Tert-butylbenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzoyl chloride with a cyanide source. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butylbenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The cyanide group can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 4-tert-butylbenzylamine.
Substitution: 4-tert-butylbenzoyl halides or alcohols.
Applications De Recherche Scientifique
4-Tert-butylbenzoyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyanide groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-tert-butylbenzoyl cyanide exerts its effects involves the interaction of the cyanide group with various molecular targets. The cyanide group can inhibit enzymes by binding to the active site, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Benzoyl cyanide: Lacks the tert-butyl group, making it less sterically hindered.
4-Tert-butylbenzonitrile: Similar structure but lacks the carbonyl group.
4-Tert-butylbenzaldehyde: Contains an aldehyde group instead of a cyanide group.
Uniqueness: 4-Tert-butylbenzoyl cyanide is unique due to the presence of both the tert-butyl group and the cyanide group, which confer distinct chemical reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
IUPAC Name |
4-tert-butylbenzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPTGVBFUIMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912076.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2912077.png)


![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2912080.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2912081.png)

![3-({[({[(acetylcarbamoyl)amino]carbonyl}amino)carbonyl]amino}sulfonyl)thiophene-2-carboxylic acid](/img/structure/B2912086.png)




![2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2912094.png)
